molecular formula C18H14N4O3S B2531664 2-(3,4-dimethylanilino)-10H-[1,3]dioxolo[4,5-g][1,3,4]thiadiazolo[2,3-b]quinazolin-10-one CAS No. 946241-81-2

2-(3,4-dimethylanilino)-10H-[1,3]dioxolo[4,5-g][1,3,4]thiadiazolo[2,3-b]quinazolin-10-one

Cat. No. B2531664
CAS RN: 946241-81-2
M. Wt: 366.4
InChI Key: OSAHZEUESHMTSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dimethylanilino)-10H-[1,3]dioxolo[4,5-g][1,3,4]thiadiazolo[2,3-b]quinazolin-10-one is a useful research compound. Its molecular formula is C18H14N4O3S and its molecular weight is 366.4. The purity is usually 95%.
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Scientific Research Applications

Fluorescence Lifetime-Based Binding Assay

The compound’s extraordinary fluorescence features were exploited to develop a fluorescence lifetime (FLT)-based binding assay . This assay setup was comprehensively validated and shown to comply with all requirements for a powerful high-throughput screening assay . It was used to identify inhibitors against enzymes of the histone deacetylase family .

Anti-Seizure Agents

The compound has been used in the synthesis of [1,3]dioxolo[4,5-f][1,3] benzodioxole dyes, which have been screened for preliminary anticonvulsant activity . The Maximum Electroshock Seizure (MES) test was used to identify the ability of synthesized compounds to prevent the spread of seizures . One of the analogs was found effective in both preclinical seizure models with a significant therapeutic/toxicity profile .

High-Throughput Drug Screening

The compound’s fluorescence features make it ideal for high-throughput drug screening applications . The robust readout of the FLT-based binding assay developed using this compound minimizes the number of false-positive hits in a screening campaign .

Inhibitor Identification

Using the FLT-based binding assay developed with this compound, the first inhibitors against three members of the histone deacetylase enzyme family from Pseudomonas aeruginosa were identified .

Neurotoxicity and Hepatotoxicity Testing

The synthesized compounds were also checked for neurotoxicity and hepatotoxicity . This helps in assessing the safety profile of potential drugs .

Molecular Dynamic Simulation

Molecular dynamic simulation of the compound complexed with GABA A receptor revealed good thermodynamic behavior and fairly stable interactions . This helps in understanding the interaction of the compound with biological targets .

properties

IUPAC Name

5-(3,4-dimethylanilino)-12,14-dioxa-4-thia-2,6,7-triazatetracyclo[7.7.0.03,7.011,15]hexadeca-1(16),2,5,9,11(15)-pentaen-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O3S/c1-9-3-4-11(5-10(9)2)19-17-21-22-16(23)12-6-14-15(25-8-24-14)7-13(12)20-18(22)26-17/h3-7H,8H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSAHZEUESHMTSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NN3C(=O)C4=CC5=C(C=C4N=C3S2)OCO5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-dimethylanilino)-10H-[1,3]dioxolo[4,5-g][1,3,4]thiadiazolo[2,3-b]quinazolin-10-one

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